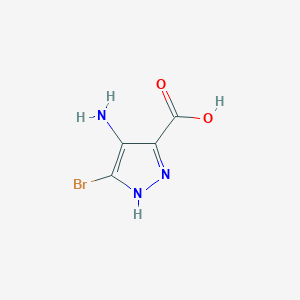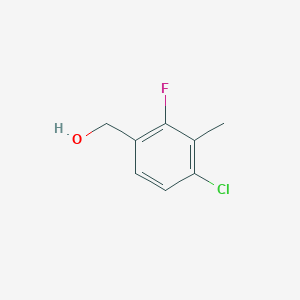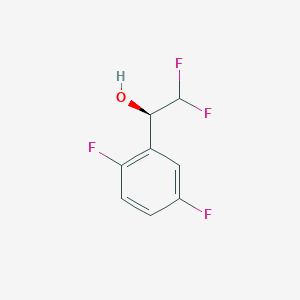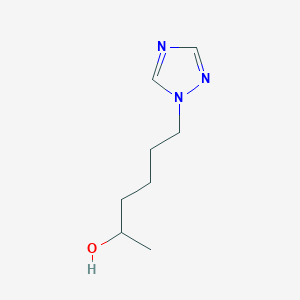![molecular formula C6H10F2O B13568816 [1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
[1-(2,2-Difluoroethyl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,2-Difluoroethyl)cyclopropyl]methanol: is an organic compound characterized by the presence of a cyclopropyl ring attached to a methanol group, with a difluoroethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclopropylcarbinol with difluoroethyl halides under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to ensure the efficient production of [1-(2,2-Difluoroethyl)cyclopropyl]methanol.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(2,2-Difluoroethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2,2-Difluoroethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: Its difluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of [1-(2,2-Difluoroethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and result in specific physiological effects .
Comparaison Avec Des Composés Similaires
- [1-(2,2-Difluoroethyl)cyclopropyl]amine
- [1-(2,2-Difluoroethyl)cyclopropyl]ethanol
- [1-(2,2-Difluoroethyl)cyclopropyl]acetate
Uniqueness: Compared to similar compounds, [1-(2,2-Difluoroethyl)cyclopropyl]methanol stands out due to its specific combination of a cyclopropyl ring and a difluoroethyl group attached to a methanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C6H10F2O |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
[1-(2,2-difluoroethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H10F2O/c7-5(8)3-6(4-9)1-2-6/h5,9H,1-4H2 |
Clé InChI |
OYVKBVGEXWKUHE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


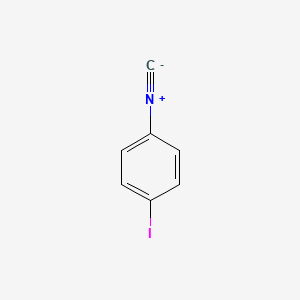
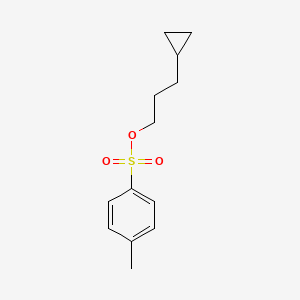
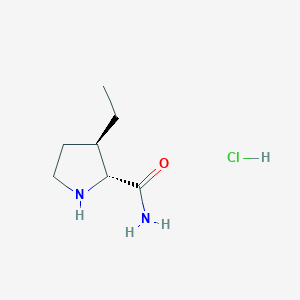
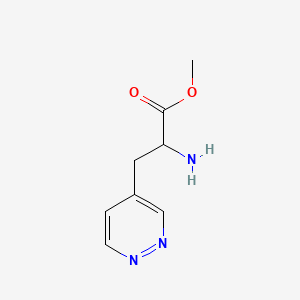
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13568758.png)
![tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
![1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B13568795.png)
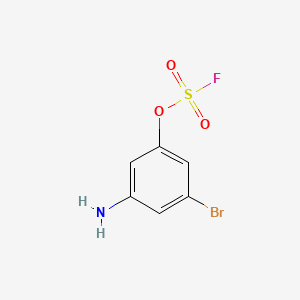
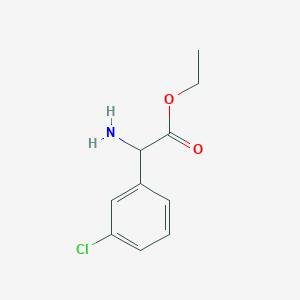
![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)
